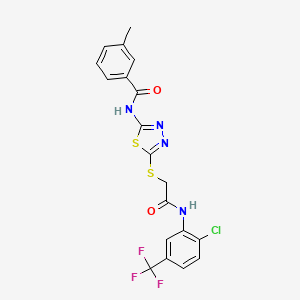
N-(5-((2-((2-cloro-5-(trifluorometil)fenil)amino)-2-oxoetil)tio)-1,3,4-tiadiazol-2-il)-3-metilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C19H14ClF3N4O2S2 and its molecular weight is 486.91. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound exhibits potential biological activities, including:
- Antimicrobial Properties: It has shown effectiveness against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
- Anticancer Activity: Preliminary studies indicate that this compound can induce apoptosis in cancer cells. It has demonstrated notable cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values indicating strong antiproliferative effects .
Anticancer Studies
A series of novel thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds similar to N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide exhibited enhanced cytotoxicity compared to established chemotherapeutics like doxorubicin .
Antimicrobial Efficacy
Research on thiadiazole derivatives has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide contribute to its enhanced activity against various pathogens .
Actividad Biológica
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a compound that incorporates a 1,3,4-thiadiazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Structural Characteristics
The compound features:
- A 1,3,4-thiadiazole moiety, which is associated with various biological activities including antimicrobial and anticancer effects.
- A trifluoromethyl group that may enhance lipophilicity and biological activity.
- An amide linkage , which is common in many therapeutic agents.
Anticancer Properties
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- The compound demonstrated cytotoxic effects against A549 lung carcinoma cells , with an IC50 value indicating potent antiproliferative activity .
- It showed selective activity against other cancer types including breast (T47D), colon (HT-29), and thyroid (FTC-238) carcinomas .
The anticancer effects are believed to be mediated through:
- Inhibition of tubulin polymerization , which disrupts microtubule dynamics essential for cell division.
- Interaction with specific protein targets involved in cancer progression, such as the Abl protein kinase .
Antimicrobial Activity
1,3,4-thiadiazole derivatives have been recognized for their antimicrobial properties against various pathogens. The compound's structure suggests potential efficacy against:
- Mycobacterium tuberculosis , with some derivatives showing activity against resistant strains .
- Various bacterial strains due to the presence of the thiadiazole ring which enhances interaction with microbial targets.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of thiadiazole derivatives is critical for their therapeutic application:
- Studies indicate favorable metabolic stability and bioavailability for related compounds .
- The compound's toxicity profile appears favorable based on in vitro tests showing low toxicity to normal cells while maintaining efficacy against cancer cells .
Case Studies and Research Findings
Propiedades
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4O2S2/c1-10-3-2-4-11(7-10)16(29)25-17-26-27-18(31-17)30-9-15(28)24-14-8-12(19(21,22)23)5-6-13(14)20/h2-8H,9H2,1H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTODRSMFKTBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














